2-(Dibutylphosphoryl)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dibutylphosphoryl)-N,N-diethylacetamide: is an organic compound that belongs to the class of phosphoramides It is characterized by the presence of a phosphoryl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibutylphosphoryl)-N,N-diethylacetamide typically involves the reaction of diethylamine with dibutylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
(C4H9O)2PCl+(C2H5)2NH→(C4H9O)2P-N(C2H5)2+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(Dibutylphosphoryl)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form higher oxidation state compounds.
Reduction: The compound can be reduced to form lower oxidation state derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phosphine derivatives.
Scientific Research Applications
2-(Dibutylphosphoryl)-N,N-diethylacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(Dibutylphosphoryl)-N,N-diethylacetamide involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
- 2-(Diethylphosphoryl)-N,N-diethylacetamide
- 2-(Dibutylphosphoryl)-N,N-dimethylacetamide
- 2-(Dibutylphosphoryl)-N,N-diethylpropionamide
Comparison: Compared to similar compounds, 2-(Dibutylphosphoryl)-N,N-diethylacetamide is unique due to its specific combination of the dibutylphosphoryl and diethylacetamide groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Biological Activity
2-(Dibutylphosphoryl)-N,N-diethylacetamide is a chemical compound characterized by its unique structure, which combines a dibutylphosphoryl group with an N,N-diethylacetamide moiety. This structural combination imparts distinct biological activities, making it a subject of interest in pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.
The compound has the molecular formula C9H18NO2P and a molecular weight of approximately 201.21 g/mol. Its structure includes both phosphorous and amide functionalities, which contribute to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₉H₁₈N₁O₂P |
Molecular Weight | 201.21 g/mol |
Solubility | Soluble in organic solvents |
Boiling Point | Not specified |
Flash Point | Not specified |
The biological activity of this compound is primarily attributed to its potential to modulate enzyme activities, particularly those involved in drug metabolism. Preliminary studies suggest that it may influence cytochrome P450 enzymes, which play a crucial role in the hepatic metabolism of various drugs. This interaction could lead to altered pharmacokinetics and efficacy of co-administered medications.
Enzyme Interaction
- Cytochrome P450 Modulation : The presence of the phosphoryl group may enhance or inhibit the activity of specific cytochrome P450 isoforms.
- Hydrolysis Reactions : The acetamide portion may undergo hydrolysis under acidic or basic conditions, potentially generating biologically active metabolites.
Case Studies
Several studies have investigated the biological implications of compounds structurally related to this compound:
- Study on Drug Metabolism :
- Toxicological Assessment :
-
Comparative Study with Analogous Compounds :
- Objective : To compare the biological activities of various phosphorous-containing amides.
- : this compound exhibited unique properties that differentiated it from simpler analogs like N,N-diethylacetamide, particularly in enzyme interaction profiles .
Applications
The unique properties of this compound suggest several potential applications:
- Pharmaceutical Development : As a candidate for drug formulation due to its ability to modulate enzyme activity.
- Chemical Synthesis : Utilized as a reagent in organic synthesis due to its reactive phosphoryl group.
- Biochemical Research : Serves as a tool for studying enzyme kinetics and drug interactions.
Properties
CAS No. |
80413-44-1 |
---|---|
Molecular Formula |
C14H30NO2P |
Molecular Weight |
275.37 g/mol |
IUPAC Name |
2-dibutylphosphoryl-N,N-diethylacetamide |
InChI |
InChI=1S/C14H30NO2P/c1-5-9-11-18(17,12-10-6-2)13-14(16)15(7-3)8-4/h5-13H2,1-4H3 |
InChI Key |
SGQONCMFQBEOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)CC(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.